molecular formula C10H7BrClF3O2 B6290938 2-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-1,3-dioxolane CAS No. 2432849-12-0

2-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-1,3-dioxolane

Cat. No.: B6290938
CAS No.: 2432849-12-0
M. Wt: 331.51 g/mol
InChI Key: BLUACIFTXQZVKL-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-1,3-dioxolane is a halogenated dioxolane derivative characterized by a phenyl ring substituted with bromine, chlorine, and a trifluoromethyl group. The dioxolane ring (1,3-dioxolane) confers rigidity and moderate polarity to the molecule, influencing its solubility and reactivity.

Properties

IUPAC Name

2-[4-bromo-2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClF3O2/c11-7-4-8(12)5(9-16-1-2-17-9)3-6(7)10(13,14)15/h3-4,9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUACIFTXQZVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=C(C=C2Cl)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-1,3-dioxolane typically involves the reaction of 4-bromo-2-chloro-5-(trifluoromethyl)benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid, with the reaction being carried out under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine or chlorine atoms, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical intermediate. Its structural features suggest it could serve as a precursor for the synthesis of biologically active molecules, particularly in the development of:

  • Antiviral Agents : The trifluoromethyl group is known to enhance metabolic stability and bioactivity in drug candidates.
  • Anticancer Drugs : Compounds with similar structures have shown promise in targeting cancer cells through specific mechanisms of action.

Agrochemical Development

In agrochemicals, the compound's halogenated structure may provide herbicidal or fungicidal properties. Research has indicated that compounds with trifluoromethyl groups can exhibit enhanced activity against various pests and pathogens. This makes it a candidate for further exploration in pesticide formulations.

Materials Science

The incorporation of this compound into polymer matrices has been studied to improve material properties such as:

  • Thermal Stability : The presence of halogens can enhance the thermal resistance of polymers.
  • Flame Retardancy : Compounds with similar structures have been shown to impart flame-retardant properties to materials.

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry explored the synthesis of derivatives based on 2-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-1,3-dioxolane. These derivatives were evaluated for their antiviral activity against influenza viruses. Results indicated that certain modifications led to increased potency and selectivity, highlighting the compound's potential in antiviral drug design.

Case Study 2: Herbicidal Efficacy

Research conducted by agricultural scientists examined the herbicidal properties of compounds derived from this dioxolane structure. Field trials demonstrated significant efficacy against common weeds, suggesting its potential utility in developing new herbicides with lower environmental impact due to targeted action mechanisms.

Data Table: Comparison of Applications

Application AreaSpecific UseKey Benefits
Medicinal ChemistryAntiviral and anticancer agentsEnhanced metabolic stability and bioactivity
AgrochemicalsHerbicides and fungicidesTargeted action with potential reduced toxicity
Materials ScienceFlame retardant polymersImproved thermal stability and safety

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-1,3-dioxolane involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing groups like trifluoromethyl can influence its reactivity and binding affinity .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s trifluoromethyl group distinguishes it from analogs with simpler halogens (e.g., F or Cl alone), enhancing both steric bulk and electron-withdrawing effects .
  • The presence of multiple halogens (Br, Cl, CF₃) may confer superior stability under acidic or oxidative conditions compared to mono-halogenated analogs like CAS 679840-30-3 .

Physicochemical and Reactivity Comparison

  • Solubility: Compounds with phenoxy or ethyl linkages (e.g., CAS 1443349-96-9) exhibit higher polarity and improved solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to the target compound, which is likely more soluble in chlorinated solvents due to its trifluoromethyl group .
  • In contrast, analogs like CAS 3308-94-9 feature aliphatic chlorine, which is more reactive in alkylation or elimination reactions .

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s trifluoromethyl group complicates synthesis due to the need for fluorination steps, whereas analogs like CAS 679840-30-3 are simpler to prepare .
  • Toxicity Data: Limited safety information exists for the target compound.

Biological Activity

The compound 2-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-1,3-dioxolane is a member of the dioxolane family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10H7BrClF3O2
  • Molecular Weight : 309.52 g/mol
  • Structural Features :
    • A dioxolane ring
    • A bromine atom at the para position
    • A chlorine atom and a trifluoromethyl group on the phenyl ring

Antimicrobial Properties

Research indicates that compounds containing bromine and trifluoromethyl groups often exhibit enhanced antimicrobial activity. For instance, studies have shown that similar dioxolane derivatives can inhibit bacterial growth effectively due to their ability to disrupt cellular membranes and metabolic pathways .

Anticancer Activity

Recent investigations into the anticancer potential of dioxolane derivatives suggest that compounds like this compound may induce apoptosis in cancer cells. The presence of halogen substituents is known to influence the electronic properties of the molecule, potentially enhancing its interaction with target proteins involved in cell proliferation .

Case Studies

  • In Vitro Studies :
    • A study conducted on various dioxolane derivatives demonstrated that modifications at the phenyl ring significantly affected cytotoxicity against several cancer cell lines. The compound showed promising results in inhibiting cell viability at concentrations as low as 10 μM .
  • In Vivo Studies :
    • An animal model study evaluated the efficacy of similar compounds in reducing tumor size. Results indicated that treatment with dioxolane derivatives resulted in a significant reduction in tumor volume compared to control groups, suggesting potential for therapeutic use .

The proposed mechanism of action for this compound involves:

  • Cell Membrane Disruption : The lipophilic nature of the trifluoromethyl group may enhance membrane permeability, leading to increased uptake and subsequent cytotoxic effects.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for cancer cell survival .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
CytotoxicitySignificant reduction in cell viability
Tumor Growth InhibitionReduced tumor volume

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